molecular formula C13H14F4N2O3S B12119690 1-[4-Fluoro-3-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxamide

1-[4-Fluoro-3-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxamide

Cat. No.: B12119690
M. Wt: 354.32 g/mol
InChI Key: AMKOVSUGNLZLKR-UHFFFAOYSA-N
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Description

1-[4-Fluoro-3-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a piperidine ring substituted with a carboxamide group and a benzenesulfonyl group that is further substituted with fluoro and trifluoromethyl groups. The unique structural features of this compound make it a valuable subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-[4-Fluoro-3-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxamide involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzenesulfonyl chloride intermediate: This involves the reaction of 4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride with a suitable base.

    Nucleophilic substitution: The benzenesulfonyl chloride intermediate undergoes nucleophilic substitution with piperidine to form the sulfonamide.

    Carboxamide formation:

Industrial production methods typically involve optimizing these steps to achieve high yields and purity, often using catalysts and controlled reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-[4-Fluoro-3-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols .

Scientific Research Applications

1-[4-Fluoro-3-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: It is used in the development of materials with unique properties, such as fluorinated polymers and surfactants

Mechanism of Action

The mechanism of action of 1-[4-Fluoro-3-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity. The piperidine ring and carboxamide group contribute to the overall stability and solubility of the compound, facilitating its biological activity .

Comparison with Similar Compounds

1-[4-Fluoro-3-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H14F4N2O3S

Molecular Weight

354.32 g/mol

IUPAC Name

1-[4-fluoro-3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C13H14F4N2O3S/c14-11-2-1-9(7-10(11)13(15,16)17)23(21,22)19-5-3-8(4-6-19)12(18)20/h1-2,7-8H,3-6H2,(H2,18,20)

InChI Key

AMKOVSUGNLZLKR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC(=C(C=C2)F)C(F)(F)F

Origin of Product

United States

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